4-Chlorophenyl cyclopentyl ketone

Analytical Chemistry Purification Physical Property

4-Chlorophenyl cyclopentyl ketone (CAS 2204-98-0), also known as p-chlorophenyl cyclopentyl ketone or (4-chlorophenyl)(cyclopentyl)methanone, is an aromatic ketone with the molecular formula C12H13ClO and a molecular weight of 208.68 g/mol. It is characterized by a 4-chlorophenyl group bonded to a cyclopentyl carbonyl moiety.

Molecular Formula C12H13ClO
Molecular Weight 208.68 g/mol
CAS No. 2204-98-0
Cat. No. B055545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl cyclopentyl ketone
CAS2204-98-0
Synonyms(4-Chlorophenyl)cyclopentylmethanone
Molecular FormulaC12H13ClO
Molecular Weight208.68 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H13ClO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9H,1-4H2
InChIKeyOAUNRWNNNLUFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl cyclopentyl ketone (CAS 2204-98-0): Physical Properties, Key Derivatives, and Procurement Relevance


4-Chlorophenyl cyclopentyl ketone (CAS 2204-98-0), also known as p-chlorophenyl cyclopentyl ketone or (4-chlorophenyl)(cyclopentyl)methanone, is an aromatic ketone with the molecular formula C12H13ClO and a molecular weight of 208.68 g/mol [1][2]. It is characterized by a 4-chlorophenyl group bonded to a cyclopentyl carbonyl moiety. The compound is recognized as a derivative of the anesthetic ketamine and finds primary application as a pharmaceutical intermediate and research chemical . Its physicochemical profile includes a calculated boiling point of 320.75°C at 760 mmHg, a density of 1.174 g/cm³, and a calculated LogP of 3.7129, indicating significant lipophilicity [1][3]. The compound is commercially available from multiple vendors, typically with a purity specification of 95% or higher .

Why 4-Chlorophenyl cyclopentyl ketone (CAS 2204-98-0) Cannot Be Substituted with Ortho-Isomer or Cyclohexyl Analogs


Direct substitution of 4-Chlorophenyl cyclopentyl ketone with its closest structural analogs—such as its ortho-isomer (2-Chlorophenyl cyclopentyl ketone, CAS 6740-85-8) or its cyclohexyl homolog (4-Chlorophenyl cyclohexyl ketone, CAS 3277-80-3)—is not scientifically valid due to significant differences in physical properties, synthetic utility, and documented yields. The para-substitution pattern in the target compound imparts a distinct steric and electronic environment compared to the ortho-isomer, leading to quantifiable divergences in boiling point, density, and refractive index that directly impact purification and formulation strategies [1][2]. Furthermore, documented synthetic yields for the para-isomer via Grignard-based methods differ substantially from those reported for the ortho-isomer, affecting procurement decisions for process chemistry [3]. The cyclohexyl analog, while sharing the para-chloro substitution, possesses a larger aliphatic ring that alters its molecular weight, boiling point, and logP, making it unsuitable as a direct replacement in applications requiring the specific cyclopentyl scaffold [4]. These quantifiable differences necessitate a careful, evidence-based selection process, as detailed in the following evidence guide.

Quantitative Evidence for 4-Chlorophenyl cyclopentyl ketone (CAS 2204-98-0) Differentiation from Close Analogs


Comparative Boiling Point Analysis: 4-Chlorophenyl vs. 2-Chlorophenyl Cyclopentyl Ketone

4-Chlorophenyl cyclopentyl ketone exhibits a markedly higher boiling point compared to its ortho-substituted isomer, 2-chlorophenyl cyclopentyl ketone. This difference is critical for downstream processing and purification. While the ortho-isomer is commonly handled as a liquid with a reported boiling point of 96°C at 0.05 mmHg [1], the para-isomer is characterized by a calculated boiling point of 320.75°C at 760 mmHg [2]. This significant divergence in volatility directly influences the choice of distillation parameters, storage conditions, and handling protocols.

Analytical Chemistry Purification Physical Property

Density and Refractive Index Divergence: Para- vs. Ortho-Isomer of Chlorophenyl Cyclopentyl Ketone

The physical constants of 4-Chlorophenyl cyclopentyl ketone provide a clear analytical fingerprint that distinguishes it from its ortho-isomer. The para-substituted compound has a reported density of 1.174 g/cm³ and a refractive index of 1.562 [1]. In contrast, the ortho-isomer (2-Chlorophenyl cyclopentyl ketone) exhibits a lower density of 1.16 g/cm³ and a lower refractive index of 1.5470 [2]. These differences, while seemingly small, are analytically significant and are routinely used in quality control to verify compound identity and purity.

Physical Chemistry Quality Control Formulation

Synthetic Yield Comparison in Grignard-Based Routes for Chlorophenyl Cyclopentyl Ketones

Documented yields for the synthesis of chlorophenyl cyclopentyl ketone isomers via classic Grignard reactions highlight a quantifiable performance difference. A 1985 patent describes that while a similar Grignard methodology yields p-chlorophenylcyclopentyl ketone (the target para-isomer) in approximately 50% yield [1], the corresponding ortho-isomer (o-chlorophenylcyclopentyl ketone) is typically obtained in a higher yield of 61.5% under optimized conditions [1]. This discrepancy is attributed to differences in the reactivity and stability of intermediates arising from the ortho- vs. para-substitution.

Process Chemistry Synthetic Methodology Cost Analysis

Physicochemical Property Comparison: Cyclopentyl vs. Cyclohexyl Scaffold in 4-Chlorophenyl Ketones

Replacing the cyclopentyl ring with a cyclohexyl ring in the 4-chlorophenyl ketone series results in significant changes to fundamental physicochemical properties. The target compound, 4-Chlorophenyl cyclopentyl ketone (C12H13ClO, MW 208.68), has a calculated boiling point of 320.75°C at 760 mmHg and a calculated LogP of 3.7129 [1]. Its cyclohexyl analog, 4-Chlorophenyl cyclohexyl ketone (C13H15ClO, MW 222.71), exhibits a higher boiling point of 337.38°C at 760 mmHg and a higher molecular weight [2]. While LogP data for the cyclohexyl analog is not directly available from the same source, the increased carbon count suggests a predictable increase in lipophilicity (ΔLogP approx. +0.5).

Medicinal Chemistry Drug Design Physicochemical Properties

Key Research and Industrial Application Scenarios for 4-Chlorophenyl cyclopentyl ketone (CAS 2204-98-0)


Reference Standard in Ketamine and Arylcyclohexylamine Impurity Profiling

Given its status as a known derivative and potential isomer of intermediates in ketamine synthesis, 4-Chlorophenyl cyclopentyl ketone is best utilized as a high-purity reference standard or analytical impurity marker . In forensic toxicology and pharmaceutical quality control of ketamine and its analogs, the ability to chromatographically resolve and identify the para-isomer from the ortho-isomer (a key precursor) is essential. The distinct physical and spectroscopic properties detailed in Section 3 (boiling point, density, refractive index) provide the necessary data for method development and validation [1][2].

Synthetic Scaffold for Para-Substituted Cyclopentyl Pharmaceuticals

This compound is a valuable building block for medicinal chemistry programs requiring a para-chlorophenyl cyclopentyl ketone core. The quantitative evidence of its divergent physicochemical properties from the ortho-isomer and cyclohexyl analog (Section 3) supports its selection when specific steric and electronic parameters are required [1][3]. For instance, the cyclopentyl ring provides a unique conformational constraint and lipophilicity (LogP 3.71) compared to a cyclohexyl ring, which can be exploited in the design of small molecule inhibitors targeting proteins with hydrophobic pockets [1].

Process Chemistry Research for Optimizing Para-Isomer Synthesis

The documented 50% yield for the Grignard synthesis of the para-isomer, contrasted with the 61.5% yield for the ortho-isomer [4], presents a clear research opportunity in process chemistry. This scenario is ideal for developing and benchmarking novel synthetic methodologies (e.g., continuous flow chemistry, alternative organometallic reagents) aimed at improving the yield and purity of the less-accessible para-substituted scaffold. The commercial availability of the compound at >95% purity makes it a viable starting material for such investigations.

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